ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic molecule belonging to the family of imidazo[2,1-f]purines. These compounds are known for their potential biological activities and applications in medicinal chemistry. This particular compound features a combination of ethyl esters and imidazo[2,1-f]purine moieties, making it a unique candidate for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate typically involves multiple steps:
Formation of the Imidazo[2,1-f]purine Core: : Starting from commercially available purine derivatives, the imidazo[2,1-f]purine core can be constructed via cyclization reactions, often involving formamide or related reagents.
Introduction of the Phenethyl Group: : Phenethyl groups can be attached to the core through alkylation reactions, using phenethyl halides under basic conditions.
Esterification: : The final ethyl ester group is introduced via esterification reactions, commonly using ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve the optimization of the above steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and purification steps like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: : The presence of carbonyl groups allows for redox reactions.
Substitution Reactions: : The aromatic nature of the molecule permits electrophilic and nucleophilic substitutions.
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogens, nucleophiles like amines or thiols.
Hydrolysis Conditions: : Acidic or basic aqueous solutions.
Major Products Formed
The reactions typically yield a range of products, such as oxidized or reduced versions of the parent compound, substituted derivatives, and hydrolyzed acids.
Scientific Research Applications
Chemistry
This compound is a valuable intermediate in synthetic organic chemistry, used to construct more complex molecules and study reaction mechanisms.
Biology and Medicine
Industry
It can be used in the development of new materials, agrochemicals, and as a template for drug discovery.
Mechanism of Action
The specific biological activity of ethyl 3-(1,7-dimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate depends on its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets, affecting biological pathways and processes.
Comparison with Similar Compounds
Similar compounds include other imidazo[2,1-f]purines, which also exhibit significant biological activity. the unique phenethyl and ethyl ester groups in this compound may confer distinctive properties:
Ethyl 3-(2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoate
Phenethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate: These comparisons highlight the nuanced variations in chemical structure that can lead to differences in biological activity and applications.
Properties
IUPAC Name |
ethyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-4-31-17(28)11-13-26-20(29)18-19(24(3)22(26)30)23-21-25(15(2)14-27(18)21)12-10-16-8-6-5-7-9-16/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNZUTATGSHKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3CCC4=CC=CC=C4)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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